molecular formula C22H30N6O B5549416 4-[4-(2,4-二甲基苯甲酰)-1-哌嗪基]-6-(4-甲基-1-哌嗪基)嘧啶

4-[4-(2,4-二甲基苯甲酰)-1-哌嗪基]-6-(4-甲基-1-哌嗪基)嘧啶

货号 B5549416
分子量: 394.5 g/mol
InChI 键: HZJIKGSIBPMSIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to the primary compound often involves nucleophilic substitution reactions, starting from base pyrimidine or pyrazole compounds. For example, derivatives like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized through such methods, showcasing the versatility in creating structurally related compounds with potential antiproliferative activities against various human cancer cell lines (Mallesha et al., 2012).

Molecular Structure Analysis

Crystal and molecular structure analyses have been conducted on similar compounds, revealing their crystallization in specific systems and providing insights into their geometric configurations. For instance, the analysis of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives highlighted their crystallization in the monoclinic system with detailed cell constants, offering a deep dive into the structural aspects of these molecules (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include the formation of novel derivatives through interactions with various chemical agents. A study by Chern et al. (2004) on pyrazolo[3,4-d]pyrimidines demonstrated the antiviral activity of these derivatives, especially against human enteroviruses, by synthesizing a series of compounds and evaluating their inhibitory effects at nanomolar concentrations, highlighting the importance of phenyl groups and hydrophobic diarylmethyl groups in antiviral activity (Chern et al., 2004).

科学研究应用

抗癌潜力

一项研究探讨了 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物对人癌细胞系的抗增殖作用。这些化合物对各种癌细胞系表现出显着的活性,表明其作为抗癌剂的潜力 (Mallesha 等人,2012)

新型衍生物合成

从维斯那金酮和海林酮中合成了新型苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑嘧啶。这些化合物表现出显着的 COX-2 抑制、镇痛和抗炎活性,证明了它们在药物发现中的潜力 (Abu‐Hashem 等人,2020)

杂环合成

合成了包含 5-氰基-4-甲基-2-苯基-(硫代)嘧啶部分的新型衍生物。这些化合物扩大了杂环化学的范围,并可以在药物中具有多种应用 (何与孙,2013)

分子结构分析

对 4,6-二甲基异噻唑并[5,4-b]吡啶-3(2H)-酮及其衍生物的分子和晶体结构进行了表征。该分析对于理解此类化合物的物理和化学性质至关重要 (Karczmarzyk 与 Malinka,2004)

抗菌活性

一系列新型噻唑烷酮衍生物对各种细菌和真菌表现出显着的抗菌活性。这些发现突出了这些化合物在开发新的抗菌药物中的潜力 (Patel 等人,2012)

抗病毒应用

发现吡唑并[3,4-d]嘧啶在抑制肠道病毒复制方面非常有效,表明它们作为抗病毒剂的潜力 (Chern 等人,2004)

吡唑并[3,4-d]嘧啶-4-酮衍生物合成

合成了新的吡唑并[3,4-d]嘧啶-4-酮衍生物,并证明了对 MCF-7 人乳腺腺癌细胞系的有效抑制活性,表明了它们在癌症治疗中的潜力 (Abdellatif 等人,2014)

用于抗菌应用的新型衍生物

合成了新的吡唑并[1,5-a]嘧啶、1,2,4-三唑并[1,5-a]嘧啶、吡啶并[2,3-d]嘧啶、吡唑并[5,1-c]-1,2,4-三嗪和 1,2,4-三唑并[5,1-c]-1,2,4-三嗪衍生物,对细菌和真菌物种表现出中等作用 (Abdel‐Aziz 等人,2008)

噻唑烷酮衍生物在微生物抑制中的作用

噻唑烷酮衍生物对各种细菌和真菌表现出抗菌活性,为寻找新的抗菌剂做出了贡献 (Patel 等人,2012)

选择性 Alpha 1-肾上腺素受体拮抗剂

新的芳基哌嗪被确定为 alpha 1-肾上腺素受体亚型选择性拮抗剂,这可能对治疗与人下尿路相关的疾病有影响 (Elworthy 等人,1997)

非核苷类 HIV-1 逆转录酶抑制剂

合成了双(杂芳基)哌嗪并评估了它们对 HIV-1 逆转录酶的抑制作用,从而开发出用于 HIV-1 治疗的有效抑制剂 (Romero 等人,1994)

属性

IUPAC Name

(2,4-dimethylphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-17-4-5-19(18(2)14-17)22(29)28-12-10-27(11-13-28)21-15-20(23-16-24-21)26-8-6-25(3)7-9-26/h4-5,14-16H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIKGSIBPMSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。